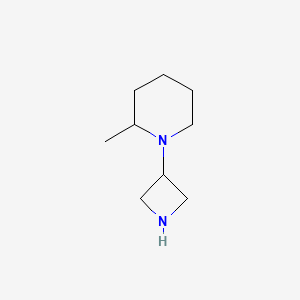

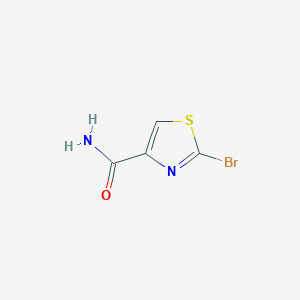

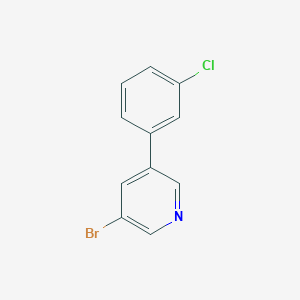

![molecular formula C13H21NO3 B1521800 N-Boc-9-azabiciclo[3.3.1]nonan-3-ona CAS No. 512822-27-4](/img/structure/B1521800.png)

N-Boc-9-azabiciclo[3.3.1]nonan-3-ona

Descripción general

Descripción

“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” is a chemical compound with the molecular formula C13H21NO3 . It has a molecular weight of 239.311 . This compound is commonly used in research .

Synthesis Analysis

The synthesis of “N-Boc-9-azabicyclo[3.3.1]nonan-3-one” has been explored in several studies . For instance, one study attempted to construct an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis

The molecular structure of “N-Boc-9-azabicyclo[3.3.1]nonan-3-one” consists of 13 carbon atoms, 21 hydrogen atoms, and 3 oxygen atoms . The exact mass is 239.152145 .Chemical Reactions Analysis

“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” has been involved in various chemical reactions. For example, it has been used in the aerobic oxidation of alcohols to afford the corresponding carbonyl compounds . It has also been used in the reductive amination of the title compounds in the presence of sodium triacetoxyhydridoborate .Physical and Chemical Properties Analysis

“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” has a density of 1.1±0.1 g/cm3 and a boiling point of 342.9±35.0 °C at 760 mmHg . The flash point is 161.2±25.9 °C . The compound has a LogP value of 1.37, indicating its lipophilicity .Aplicaciones Científicas De Investigación

N-Boc-9-azabiciclo[3.3.1]nonan-3-ona: Un análisis exhaustivo de las aplicaciones de investigación científica

Oxidación aeróbica de alcoholes: this compound (ABNO) se utiliza en la oxidación aeróbica de alcoholes, sirviendo como oxidante catalítico para procesos de oxidación más ecológicos catalizados por cobre en condiciones aeróbicas .

Reactividad mejorada en la síntesis orgánica: Como radical nitroxilo menos impedido, ABNO exhibe una mayor reactividad en comparación con TEMPO, lo que lo hace valioso en la síntesis orgánica, particularmente en la oxidación de alcoholes alifáticos y secundarios .

Reactivo de investigación para la síntesis: Este compuesto también es un reactivo de investigación útil para diversas aplicaciones sintéticas, incluida la síntesis de moléculas orgánicas complejas .

Química medicinal: En química medicinal, this compound se utiliza como bioquímico para la investigación de proteómica, contribuyendo a la comprensión de las funciones e interacciones de las proteínas .

Debido a la especificidad de las aplicaciones de investigación científica y las vastas aplicaciones potenciales de compuestos químicos como this compound, puede haber aplicaciones únicas adicionales que no se cubren en este análisis. La investigación y la exploración adicionales en bases de datos especializadas y literatura científica pueden revelar usos más innovadores en varios campos de estudio.

MilliporeSigma - 9-Azabicyclo 3.3.1 nonane N-oxyl 95 Organic Chemistry Portal - 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO Bocsci - N-Boc-9-azabicyclo [3.3.1]nonan-3-one Santa Cruz Biotechnology - N-Boc-9-Azabicyclo[3.3.1]nonan-3-one

Safety and Hazards

“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s advised to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mecanismo De Acción

Target of Action

It is known to be a part of a class of nitroxyl radicals .

Mode of Action

N-Boc-9-azabicyclo[3.3.1]nonan-3-one is known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it interacts with its targets by facilitating oxidation reactions.

Biochemical Pathways

The specific biochemical pathways affected by N-Boc-9-azabicyclo[33Given its role in the oxidation of alcohols, it can be inferred that it plays a role in metabolic pathways involving these compounds .

Result of Action

The molecular and cellular effects of N-Boc-9-azabicyclo[3.3.1]nonan-3-one’s action primarily involve the transformation of alcohols into their corresponding carbonyl compounds . This can have various downstream effects depending on the specific biochemical context.

Action Environment

The action of N-Boc-9-azabicyclo[3.3.1]nonan-3-one can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy . It is recommended to store it in a dry, cool place, away from fire and flammable materials .

Propiedades

IUPAC Name |

tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKYAQUJESJBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC1CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672217 | |

| Record name | tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512822-27-4 | |

| Record name | tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-9-azabicyclo[3.3.1]nonan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)

![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)

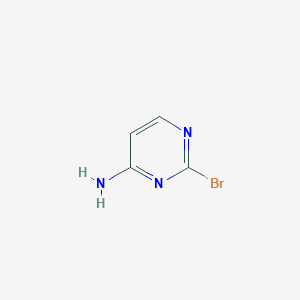

![4-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521730.png)

![2-Bromobenzo[d]thiazole-6-carboxylic acid](/img/structure/B1521735.png)

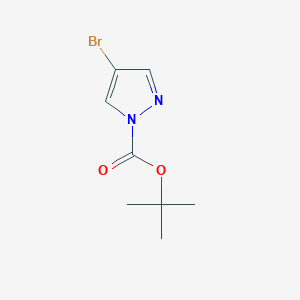

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1521739.png)